REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([O:10]CC)=[O:9])[CH2:3][CH2:2]1>Cl>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated on vacuum pump
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
EXTRACTION
|
Details
|
extracted as in Intermediate Example 15(b)
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to afford the product in 60% yield (0.37 g)
|
Type
|
CUSTOM
|
Details
|
Observed mass 146.3 [M+H]+ (rt: 0.28 min)
|
Duration
|
0.28 min
|
Name
|
|
Type
|
|
Smiles
|
O1CCN(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |